Cas no 3028-04-4 (Propanamide,N-2-benzothiazolyl-2-methyl-)

Propanamide,N-2-benzothiazolyl-2-methyl- structure
3028-04-4 structure
Product name:Propanamide,N-2-benzothiazolyl-2-methyl-
CAS No:3028-04-4
MF:C11H12N2OS
MW:220.29078
CID:294477
PubChem ID:669254

Propanamide,N-2-benzothiazolyl-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • Propanamide,N-2-benzothiazolyl-2-methyl-
    • Propionamide,N-2-benzothiazolyl-2-methyl- (7CI,8CI)
    • HMS1542H20
    • CCG-19302
    • SR-01000478226
    • AI-204/31680018
    • SR-01000478226-1
    • DTXSID50349956
    • SCHEMBL9036463
    • 3028-04-4
    • Propanamide, N-2-benzothiazolyl-2-methyl- (9CI)
    • AKOS000672986
    • BRD-K47137607-001-01-5
    • Propanamide,N-2-benzothiazolyl-2-methyl-(9ci)
    • TimTec1_002990
    • Z30199665
    • N-(1,3-benzothiazol-2-yl)-2-methylpropanamide
    • Inchi: InChI=1S/C11H12N2OS/c1-7(2)10(14)13-11-12-8-5-3-4-6-9(8)15-11/h3-7H,1-2H3,(H,12,13,14)
    • InChI Key: CKLZVSGUBDNFIW-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1NC(=O)C(C)C

Computed Properties

  • Exact Mass: 220.06716
  • Monoisotopic Mass: 220.06703418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • PSA: 41.99

Propanamide,N-2-benzothiazolyl-2-methyl- Related Literature

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